molecular formula C16H11F3N2OS2 B2365625 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896359-20-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No. B2365625
CAS RN: 896359-20-9
M. Wt: 368.39
InChI Key: LAZJCFBFVIYRFA-UHFFFAOYSA-N
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide”, also known as DFBT, is a compound that has been extensively studied and shows great potential in various fields of research and industry. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular weight of DFBT is 368.39.

Scientific Research Applications

Chemical Synthesis and Characterization

A study described the synthesis of a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, through the reaction between benzo[d]thiazol-2-amine and flurbiprofen. This newly synthesized flurbiprofen derivative was extensively characterized using various spectral analyses (Manolov, Ivanov, & Bojilov, 2021).

Antitumor Properties

Fluorinated benzothiazoles, including compounds structurally similar to the one , have been investigated for their antitumor properties. One study focused on mono- and difluorinated benzothiazoles, demonstrating potent cytotoxicity in certain human breast cancer cell lines while showing minimal activity against other cancer and nonmalignant cell lines (Hutchinson et al., 2001).

Antimicrobial Activities

Research on eperezolid-like and linezolid-like molecules, which are structurally related to the compound , revealed significant antimicrobial activities, particularly against Mycobacterium smegmatis (Yolal et al., 2012); (Başoğlu et al., 2012).

Material Science Applications

In material science, the introduction of fluorine atoms to the benzothiazole ring, as seen in compounds related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide, has led to novel materials with potential applications. For instance, the synthesis of cyano substituted benzothiadiazoles showed that these compounds could significantly alter the electronic properties of conjugated polymers, influencing their charge transport behavior (Casey et al., 2015).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS2/c17-9-1-3-11(4-2-9)23-6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)24-16/h1-4,7-8H,5-6H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJCFBFVIYRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

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